molecular formula C8H7BrCl2 B3183495 1-(2-Bromoethyl)-3,5-dichlorobenzene CAS No. 93427-14-6

1-(2-Bromoethyl)-3,5-dichlorobenzene

Cat. No.: B3183495
CAS No.: 93427-14-6
M. Wt: 253.95 g/mol
InChI Key: LJLBCAVZAJPFMH-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3,5-dichlorobenzene is an organic compound belonging to the class of aryl halides It features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a bromoethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3,5-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,5-dichlorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via the formation of a benzylic radical intermediate, which subsequently reacts with NBS to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS as the brominating agent. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding ethyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like amines, thiols, or ethers.

    Oxidation: Formation of benzyl alcohols or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-3,5-dichlorobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-(2-Bromoethyl)-3,5-dichlorobenzene can be compared with other similar compounds such as:

    1-(2-Bromoethyl)benzene: Lacks the chlorine substituents, making it less reactive in electrophilic aromatic substitution reactions.

    3,5-Dichlorotoluene: Lacks the bromoethyl group, limiting its reactivity in nucleophilic substitution reactions.

    1-(2-Chloroethyl)-3,5-dichlorobenzene: Similar structure but with a chloroethyl group instead of a bromoethyl group, affecting its reactivity and the types of reactions it undergoes.

Uniqueness: The presence of both bromoethyl and dichloro substituents in this compound makes it a versatile compound with unique reactivity patterns, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2-bromoethyl)-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLBCAVZAJPFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290450
Record name 1-(2-Bromoethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93427-14-6
Record name 1-(2-Bromoethyl)-3,5-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93427-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)-3,5-dichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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